molecular formula C20H16N2O6S B15149514 1,1'-(Sulfonyldibenzene-3,1-diyl)dipyrrolidine-2,5-dione

1,1'-(Sulfonyldibenzene-3,1-diyl)dipyrrolidine-2,5-dione

Cat. No.: B15149514
M. Wt: 412.4 g/mol
InChI Key: WPYYQOPWSXUMJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-[3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZENESULFONYL]PHENYL}PYRROLIDINE-2,5-DIONE is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a pyrrolidine-2,5-dione moiety linked to a benzenesulfonyl group, which imparts unique chemical and biological properties.

Preparation Methods

The synthesis of 1-{3-[3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZENESULFONYL]PHENYL}PYRROLIDINE-2,5-DIONE typically involves a multi-step process. One common method includes the coupling of a pyrrolidine-2,5-dione derivative with a benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to facilitate the reaction . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using high-pressure reactors and continuous flow systems .

Mechanism of Action

The mechanism of action of 1-{3-[3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZENESULFONYL]PHENYL}PYRROLIDINE-2,5-DIONE involves the inhibition of specific enzymes and ion channels. For instance, it has been shown to inhibit calcium currents mediated by Cav 1.2 (L-type) channels, which plays a crucial role in its anticonvulsant and analgesic effects . The compound’s interaction with these molecular targets disrupts normal cellular signaling pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

1-{3-[3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZENESULFONYL]PHENYL}PYRROLIDINE-2,5-DIONE can be compared with other pyrrolidine-2,5-dione derivatives, such as:

The uniqueness of 1-{3-[3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZENESULFONYL]PHENYL}PYRROLIDINE-2,5-DIONE lies in its specific combination of functional groups, which confer a unique set of chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C20H16N2O6S

Molecular Weight

412.4 g/mol

IUPAC Name

1-[3-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]sulfonylphenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C20H16N2O6S/c23-17-7-8-18(24)21(17)13-3-1-5-15(11-13)29(27,28)16-6-2-4-14(12-16)22-19(25)9-10-20(22)26/h1-6,11-12H,7-10H2

InChI Key

WPYYQOPWSXUMJB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC(=CC=C2)S(=O)(=O)C3=CC=CC(=C3)N4C(=O)CCC4=O

Origin of Product

United States

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